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3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea

Epoxy curing Latent accelerator Solubility

Formulators of one-component epoxy adhesives face premature curing during ambient storage. 3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea solves this as a latent accelerator dissolving at 60-80°C without volatile byproducts. • 3-Cl substitution moderates nucleophilicity, extending open time vs. unsubstituted analogs • Activates dicyandiamide at 130-150°C, reducing energy consumption in powder coating lines • High thermal stability (bp 368.8°C) minimizes pre-reaction during extrusion compounding Supplied as ≥98% purity with batch-specific QC documentation.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 83898-19-5
Cat. No. B12675121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea
CAS83898-19-5
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCN(C)C(=O)NC1=C(C(=CC=C1)Cl)O
InChIInChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-7-5-3-4-6(10)8(7)13/h3-5,13H,1-2H3,(H,11,14)
InChIKeyIFFCYOSBJAYENL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea: Identity & Class


3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea (CAS 83898-19-5, molecular formula C₉H₁₁ClN₂O₂, molecular weight 214.65 g/mol) is a substituted phenylurea derivative bearing a chlorine atom at the 3–position and a hydroxyl group at the 2–position of the phenyl ring . It belongs to the class of hydroxyphenyl-N',N'-dimethylureas, a family known for their utility as heat-curable accelerators or curing agents for epoxide resins [1]. As documented in a foundational patent, N-(2-hydroxyphenyl)-N',N'-dimethylureas are preferred for their solubility in common liquid epoxide resins upon heating, distinguishing them from conventional urea-based accelerators such as N-(4-chlorophenyl)-N',N'-dimethylurea or 2,4-bis(N,N-dimethylureido)toluene, which often suffer from poor solubility or require higher dissolution temperatures [1]. The title compound thus occupies a specific niche within the hydroxyphenylurea sub-class, with its substitution pattern (3-Cl, 2-OH) offering distinct reactivity and physical properties that directly impact its selection in polymer curing and formulation applications.

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea: Why Substitution Fails


Simple 1,1-dimethylureas lacking the 2-hydroxyphenyl moiety, such as fenuron or monuron, cannot replicate the dual functionality of 3-(3-chloro-2-hydroxyphenyl)-1,1-dimethylurea, which acts as both a latent curing agent and an accelerator in epoxy systems through its hydroxyl group [1]. Even among hydroxyphenyl analogs, the position of the chlorine substituent critically governs solubility in commercial epoxy resins and the temperature at which the urea dissolves and becomes active. For example, the 4-chloro isomer dissolves readily upon heating, whereas shifting the chlorine to the 3-position introduces steric and electronic effects that alter the dissolution profile and latency, making it a non-interchangeable alternative for formulations requiring specific curing behavior [1]. Moreover, the absence of the hydroxyl group—as in standard phenylurea herbicides like chlorotoluron or diuron—eliminates the key nucleophilic site necessary for the addition reaction with epoxides, rendering such compounds unsuitable for curing applications entirely. Thus, the specific substitution pattern of 3-(3-chloro-2-hydroxyphenyl)-1,1-dimethylurea cannot be substituted with a generic phenylurea without compromising the intended thermal, kinetic, and solubility performance in thermoset epoxy formulations.

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea: Evidence vs. Analogs


Epoxy Solubility vs. Non-Hydroxylated Phenylureas

N-(4-chlorophenyl)-N',N'-dimethylurea and 2,4-bis(N,N-dimethylureido)toluene, two conventional urea-based accelerators, exhibit poor solubility in standard liquid epoxide resins such as diglycidyl ether of bisphenol‑A (DGEBA) at moderate temperatures, limiting their processing window [1]. In contrast, the class of N-(hydroxyphenyl)-N',N'-dimethylureas—including the 3‑chloro‑2‑hydroxyphenyl isomer—dissolves on heating becomes fully miscible with DGEBA‑type resins at temperatures up to 80 °C, enabling homogeneous incorporation without the need for additional solvents [1]. While specific dissolution data for the 3‑chloro‑2‑hydroxyphenyl compound is proprietary, the fundamental structure–activity relationship established in the patent literature positions it as a soluble latent curing agent that avoids the heterogeneous nucleation issues observed with non‑hydroxylated phenylureas.

Epoxy curing Latent accelerator Solubility

HPLC Separation of Chloro-Hydroxyphenylurea Isomers

Using a Newcrom R1 mixed‑mode HPLC column, 3‑(3‑chloro‑2‑hydroxyphenyl)-1,1‑dimethylurea exhibits a characteristic retention that can be differentiated from its isomeric analogs [1]. The Newcrom R1 column employs both reversed‑phase and cation‑exchange mechanisms, providing unique selectivity for positional isomers of substituted hydroxyphenylureas. The published application note demonstrates that the target compound can be successfully separated under isocratic conditions with UV detection at 230 nm, which serves as a viable analytical control method for procurement quality assurance [1]. While exact retention times and resolution values relative to the 4‑chloro and 5‑chloro isomers are not publicly disclosed in the source, the demonstrated separability on this specific column chemistry provides an actionable QC protocol for distinguishing the 3‑chloro isomer from its closest structural analogs.

HPLC separation Quality control Isomer discrimination

Predicted Stability vs. Non-Hydroxylated Dimethylureas

3‑(3‑Chloro‑2‑hydroxyphenyl)‑1,1‑dimethylurea has a predicted boiling point of 368.8 °C at 760 mmHg and a density of 1.37 g/cm³ . In comparison, the non‑hydroxylated analog N‑(3‑chlorophenyl)‑N',N'‑dimethylurea typically exhibits a lower boiling point (estimated 320–340 °C) and lower density (~1.2 g/cm³) due to the absence of intramolecular hydrogen bonding . The higher boiling point and density of the hydroxyphenyl derivative indicate stronger intermolecular interactions (H‑bonding), correlating with reduced volatility and potentially longer shelf stability in formulated epoxy systems stored at elevated ambient temperatures. While experimental vapor pressure data are not available, the 40–50 °C increase in boiling point over the non‑hydroxylated counterpart suggests a significant reduction in volatile losses during vacuum degassing or pre‑heating steps common in epoxy processing.

Boiling point Density Thermal stability

3-(3-Chloro-2-hydroxyphenyl)-1,1-dimethylurea: Application Scenarios


Latent Curing Agent for 1K Epoxy Adhesives

One‑component epoxy adhesives require a curing agent that remains dormant at room temperature yet reacts rapidly upon heating. 3‑(3‑Chloro‑2‑hydroxyphenyl)‑1,1‑dimethylurea fulfills this role as a latent accelerator that dissolves into the epoxy matrix at 60–80 °C, generating a homogeneous reactive system without producing volatile byproducts . The 3‑chloro substitution pattern contributes to a balanced latency–reactivity profile: the electron‑withdrawing chlorine moderates the nucleophilicity of the hydroxyl group, delaying onset of curing compared to the unsubstituted N‑(2‑hydroxyphenyl)‑N',N'‑dimethylurea, which may cure too rapidly for certain adhesive application windows. This makes the compound particularly suitable for automotive and aerospace structural adhesives where extended open times at moderate dispensing temperatures are critical .

Analytical Standard for Phenylurea Metabolites

3‑(3‑Chloro‑2‑hydroxyphenyl)‑1,1‑dimethylurea shares the core dimethylurea scaffold with widely used phenylurea herbicides such as chlorotoluron. Its hydroxylated structure mirrors the phase‑I metabolic oxidation products generated via soil microbial degradation or plant metabolism, making it a candidate reference standard for LC‑MS/MS quantification of hydroxylated phenylurea metabolites in environmental fate studies . The ability to chromatographically resolve this compound from isomeric hydroxylated metabolites (as demonstrated by mixed‑mode HPLC separation [1]) ensures accurate identification and prevents false positives when monitoring agricultural runoff or groundwater contamination. Procurement as a certified analytical standard thus supports regulatory compliance testing under EU Water Framework Directive monitoring programs.

Low-Temperature Cure Epoxy Powder Coatings

Epoxy powder coatings require curing agents that remain solid and non‑reactive during extrusion compounding (typically at 80–100 °C) but cure rapidly at the final stoving temperature (140–180 °C). 3‑(3‑Chloro‑2‑hydroxyphenyl)‑1,1‑dimethylurea, with its predicted boiling point of 368.8 °C and density of 1.37 g/cm³ , exhibits low volatility and high thermal stability during extrusion, minimizing pre‑reaction and outgassing defects. Unlike dicyandiamide (the industry standard), which requires temperatures above 160 °C for effective curing, the hydroxyphenylurea class can be activated at lower stoving temperatures (130–150 °C) when used in combination with dicyandiamide as a co‑accelerator, reducing energy consumption in continuous coating lines [1]. The chlorine substituent further modulates the cure kinetics, offering formulators a tool to fine‑tune gel time and flow without altering the base resin system.

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